molecular formula C14H13ClN2O B12671466 N-(2-Amino-6-chlorophenyl)-N-phenylacetamide CAS No. 84803-51-0

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide

Cat. No.: B12671466
CAS No.: 84803-51-0
M. Wt: 260.72 g/mol
InChI Key: LGXWAYKZEYBMGW-UHFFFAOYSA-N
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Description

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a chloro substituent on the phenyl ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide typically involves the reaction of 2-amino-6-chloroaniline with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different pharmacological properties.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • N-(2-Amino-6-chlorophenyl)-N,N-dimethylamine hydrochloride
  • 2-Amino-6-chloropyrazine
  • N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Comparison: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of both amino and chloro substituents on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, N-(2-Amino-6-chlorophenyl)-N,N-dimethylamine hydrochloride and 2-Amino-6-chloropyrazine may exhibit different reactivity and pharmacological profiles due to variations in their molecular structures.

Properties

CAS No.

84803-51-0

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-(2-amino-6-chlorophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H13ClN2O/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,16H2,1H3

InChI Key

LGXWAYKZEYBMGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)N

Origin of Product

United States

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